4,5-Dimethyl-2-benzofuran-1,3-dione, also known as 4,5-dimethylisobenzofuran-1,3-dione, is an organic compound characterized by its unique structure that includes a benzofuran ring with two methyl groups at positions 4 and 5 and a diketone functional group at positions 1 and 3. The compound has the molecular formula and a molecular weight of approximately 176.17 g/mol. It is classified under the category of diketones and is part of the larger family of benzofuran derivatives, which are known for their diverse biological and chemical properties.
The synthesis of 4,5-dimethyl-2-benzofuran-1,3-dione can be achieved through several methods:
The typical reaction conditions include the use of oxidizing agents like hydrogen peroxide in subcritical water, which facilitates the formation of the benzofuran structure while minimizing energy consumption. The purification processes often involve recrystallization to obtain high-purity products.
The molecular structure of 4,5-dimethyl-2-benzofuran-1,3-dione can be represented as follows:
InChI=1S/C10H8O3/c1-5-3-4-7-8(6(5)2)10(12)13-9(7)11/h3-4H,1-2H3CC1=C(C2=C(C=C1)C(=O)OC2=O)CThe compound features a fused benzofuran ring system with specific substituents that influence its electronic properties and reactivity. The presence of methyl groups at positions 4 and 5 affects steric interactions and stability.
4,5-Dimethyl-2-benzofuran-1,3-dione participates in various chemical reactions:
Common reagents used in these reactions include molecular oxygen for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. The outcomes depend significantly on reaction conditions and the nature of the reagents employed.
The mechanism of action for chemical reactions involving 4,5-dimethyl-2-benzofuran-1,3-dione typically involves:
Kinetic studies may provide insights into the rates of these reactions under varying conditions, helping to optimize yields in synthetic applications.
4,5-Dimethyl-2-benzofuran-1,3-dione has several notable applications:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 371971-10-7